A Technical Guide to Dichlorodiethylsilane (CAS 1719-53-5): Properties, Synthesis, and Applications
A Technical Guide to Dichlorodiethylsilane (CAS 1719-53-5): Properties, Synthesis, and Applications
Introduction
Dichlorodiethylsilane, identified by CAS number 1719-53-5, is a versatile organosilicon compound with the chemical formula (C₂H₅)₂SiCl₂. This colorless, fuming liquid possesses a pungent odor and is a key intermediate in the synthesis of a wide array of silicon-based materials.[1][2] Its high reactivity, particularly the two chlorine atoms bonded to the silicon center, makes it an essential precursor for silicone polymers, a silylating agent for surface modification, and a component in advanced materials research.[1][3][4] This document provides a comprehensive technical overview of dichlorodiethylsilane, tailored for researchers, scientists, and professionals in drug development and materials science.
Physicochemical and Spectroscopic Data
The fundamental physical and chemical properties of dichlorodiethylsilane are summarized below. This data is critical for safe handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties of Dichlorodiethylsilane
| Property | Value | References |
| CAS Number | 1719-53-5 | [2][3][4][5] |
| Molecular Formula | C₄H₁₀Cl₂Si | [2][3][4] |
| Molecular Weight | 157.11 g/mol | [2][3][4] |
| Appearance | Colorless to pale yellow liquid; fuming with a pungent odor. | [1][2][3][6] |
| Melting Point | -97 to -96 °C | [2][3][7][8] |
| Boiling Point | 125 - 131 °C (lit.) | [2][3][7] |
| Density | 1.05 g/mL at 25 °C (lit.) | [2][3][7] |
| Refractive Index | n20/D 1.43 (lit.) | [2][3][7] |
| Flash Point | 26.1 °C (79.0 °F) | |
| Vapor Pressure | 13.3 mmHg at 25 °C | [7][8] |
| Water Solubility | Insoluble; reacts violently with water. | [1][2][8] |
Spectroscopic Profile
While specific spectral data requires access to dedicated databases, the expected characteristics are as follows:
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¹H NMR: Signals corresponding to the ethyl groups (a triplet and a quartet) would be expected.
-
¹³C NMR: Two distinct signals for the two carbon atoms of the ethyl groups.
-
IR Spectroscopy: Characteristic peaks for C-H stretching and bending vibrations. The absence of an O-H band would confirm the anhydrous nature of the compound.
-
Mass Spectrometry: The molecular ion peak would be observed, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Safety and Handling
Dichlorodiethylsilane is a hazardous chemical that requires strict safety protocols. It is flammable, corrosive, and reacts violently with water.[1][8]
Table 2: Hazard and Safety Information
| Identifier | Description | References |
| Signal Word | Danger | [2] |
| GHS Pictograms | GHS02 (Flammable), GHS05 (Corrosive), GHS07 (Harmful) | [2] |
| Hazard Statements | H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage.H302: Harmful if swallowed.H335: May cause respiratory irritation. | [1][2] |
| Supplemental Hazard | EUH014: Reacts violently with water. | |
| Precautionary Codes | P210, P233, P280, P301+P312, P303+P361+P353, P305+P351+P338 | [2] |
| UN Number | 1767 | [4][5] |
| Storage | Store at 2-8°C in a dry, well-ventilated, flammables-designated area. Keep away from moisture. | [2][3][5] |
| Personal Protective Equipment (PPE) | Faceshield, chemical-resistant gloves, goggles, and a suitable respirator (e.g., type ABEK EN14387 filter). | [8] |
Chemical Reactivity and Pathways
The primary reaction pathway of interest for dichlorodiethylsilane is its hydrolysis. The silicon-chlorine bonds are highly susceptible to nucleophilic attack by water, leading to the formation of silanols and hydrochloric acid. The resulting diethylsilanediol is unstable and readily undergoes condensation to form linear or cyclic polysiloxane structures. This reactivity is the foundation of its use in silicone polymer production.[1]
Synthesis and Manufacturing
The industrial production of dichlorodiethylsilane is typically achieved through the direct process, also known as the Müller-Rochow synthesis. This method involves reacting elemental silicon with ethyl chloride at high temperatures over a copper catalyst.[2][4] A detailed workflow, adapted from a described method for recycling silicon-containing waste, is illustrated below.[9]
Experimental Protocols
Protocol 1: Synthesis of Dichlorodiethylsilane via Direct Process
This protocol is based on the direct reaction of silicon powder with ethyl chloride.[9]
-
1. Catalyst Preparation: Mix 100 kg of purified silicon powder (e.g., 80-95% Si content) with 4 kg of a copper powder catalyst in a suitable high-temperature reactor.
-
2. Inert Atmosphere: Purge the reactor thoroughly with an inert gas, such as argon, to remove all oxygen and moisture.
-
3. Heating: While maintaining the argon atmosphere, heat the silicon-catalyst mixture to the reaction temperature of 270°C.
-
4. Reagent Introduction: Introduce a controlled stream of gaseous ethyl chloride into the reactor.
-
5. Reaction: Maintain the temperature and ethyl chloride flow for a reaction time of 3 hours. Monitor the reaction progress via process analytics if possible.
-
6. Cooling and Collection: After the reaction period, stop the ethyl chloride flow and cool the reactor down under an inert atmosphere. The crude product mixture will condense as an oily liquid.
-
7. Purification: Transfer the collected liquid to a distillation apparatus. Perform fractional distillation to separate the desired dichlorodiethylsilane (boiling point 125-131°C) from unreacted starting materials and other silane byproducts.
-
8. Analysis: Confirm the purity of the final product using Gas Chromatography (GC), with an expected purity of >99%.[9]
Protocol 2: General Procedure for Silylation of a Hydroxylated Surface
This protocol describes a general method for modifying a surface (e.g., silica gel, glass, or a polymer resin) bearing hydroxyl (-OH) groups.[9]
-
1. Substrate Preparation: Swell the hydroxylated substrate (e.g., 200 mg of hydroxymethyl polystyrene resin) in an anhydrous, aprotic solvent (e.g., 3 mL of dichloromethane, DCM) within a reaction vessel under an argon atmosphere.
-
2. Base Addition: Add a non-nucleophilic base, such as freshly distilled triethylamine (approx. 14 equivalents relative to surface hydroxyl groups), to the suspension. The base acts as an acid scavenger for the HCl produced during the reaction.
-
3. Silylating Agent Addition: Add dichlorodiethylsilane (approx. 10 equivalents) to the stirred suspension. Seal the vessel to prevent the ingress of moisture.
-
4. Reaction: Stir the mixture at room temperature for 4 hours.
-
5. Washing and Quenching: Filter the modified substrate under positive argon pressure. Wash thoroughly with anhydrous DCM (e.g., 3 x 8 mL) to remove excess reagents and triethylamine hydrochloride byproduct.
-
6. Final Rinse: A final rinse with a protic solvent mixture (e.g., THF:Methanol) can be performed to hydrolyze any remaining Si-Cl bonds on the surface to Si-OH or Si-O-Si linkages, ensuring a stable final surface.
Key Applications
Dichlorodiethylsilane is a foundational building block in organosilicon chemistry with diverse applications spanning multiple industries.
-
Precursor for Silicones: This is its most significant application. Hydrolysis and subsequent polymerization of dichlorodiethylsilane lead to polydiethylsiloxanes, which are used in the production of silicone elastomers, sealants, adhesives, and coatings known for their thermal stability and water repellency.[1][3]
-
Surface Modification: It is widely used to alter the surface properties of materials. It can render surfaces hydrophobic (water-repellent) or act as a coupling agent to improve the adhesion between organic polymers and inorganic substrates like glass or metal.[1][3]
-
Materials Research: In advanced materials science, it serves as a precursor in Chemical Vapor Deposition (CVD) processes to create thin films of silicon-containing materials for applications in microelectronics, photovoltaics, and optical devices.[1]
-
Organic Synthesis: It functions as a versatile silylating agent to introduce the diethylsilyl group into organic molecules, serving as a protecting group or a synthetic intermediate.[1]
-
Analytical Chemistry: Dichlorodiethylsilane has a specific role in the analysis of the sedative-hypnotic drug ethchlorvynol. It reacts with the drug to form a stable derivative that can be easily detected and quantified using gas chromatography (GC) and mass spectrometry (MS).[1][2]
References
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- 2. Dichlorodiethylsilane | 1719-53-5 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Diethyldichlorosilane | C4H10Cl2Si | CID 15589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Dichlorodiethylsilane, 94% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
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- 8. Dichlorodiethylsilane | CAS#:1719-53-5 | Chemsrc [chemsrc.com]
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